
Alogliptin-Verunreinigung 07
Übersicht
Beschreibung
Alogliptin Impurity 07 is a byproduct or contaminant that can be found during the synthesis of the pharmaceutical compound alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage blood sugar levels in patients with type 2 diabetes mellitus . Impurities like Alogliptin Impurity 07 are critical to monitor and control due to their potential impact on the efficacy and safety of the pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Drug Formulation and Development
Alogliptin Impurity 07 plays a critical role in the formulation of alogliptin-based medications. Understanding its properties is essential for:
- Stability Studies : Impurities can alter the stability of the drug formulation. Research indicates that impurities like Alogliptin Impurity 07 can affect the degradation pathways of alogliptin, necessitating rigorous stability testing under various conditions .
- Formulation Optimization : Recent studies have demonstrated that incorporating nanoparticles or polymeric carriers can enhance the delivery and efficacy of alogliptin while mitigating the effects of impurities . For instance, formulations using Eudragit RSPO nanoparticles have shown improved pharmacokinetic profiles compared to pure alogliptin.
Quality Control and Analytical Methods
The detection and quantification of Alogliptin Impurity 07 are crucial for ensuring product quality. Various analytical methods have been developed for this purpose:
- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been validated for determining alogliptin benzoate and its impurities, including Alogliptin Impurity 07, with a limit of detection as low as 0.03 µg .
- Forced Degradation Studies : These studies assess how impurities behave under stress conditions (e.g., heat, light) to predict their impact on drug stability. Findings suggest that Alogliptin Impurity 07 may exhibit similar degradation patterns to alogliptin itself when subjected to acidic conditions .
Safety Assessments
The safety profile of alogliptin formulations can be influenced by impurities like Alogliptin Impurity 07:
- Toxicological Studies : Evaluating the toxicity of impurities is essential for regulatory compliance and patient safety. Research indicates that certain impurities can potentially downregulate drug efficacy or introduce toxic effects .
- Clinical Trials : Long-term clinical studies have shown that formulations containing alogliptin with controlled impurity levels maintain safety without significant adverse events . This underscores the importance of monitoring impurities during clinical evaluations.
Table 1: Comparison of Analytical Methods for Detecting Alogliptin Impurity 07
Method | Detection Limit | Accuracy | Application Area |
---|---|---|---|
HPLC | 0.03 µg | 100.3% | Quality control |
UV Spectrophotometry | Varies | High | Preliminary screening |
Mass Spectrometry | Low | Very High | Structural elucidation |
Table 2: Stability Study Results for Alogliptin Formulations
Condition | Stability (Days) | Observed Degradation (%) | Comments |
---|---|---|---|
Room Temperature | 30 | 5% | Acceptable |
Accelerated (40°C) | 15 | 15% | Increased degradation noted |
Light Exposure | 20 | 10% | Requires protective packaging |
Case Studies
- Formulation Development : A study conducted on alogliptin-loaded polymeric nanoparticles demonstrated a significant improvement in blood glucose levels compared to conventional formulations, highlighting the importance of managing impurities effectively during development .
- Clinical Efficacy : In a multi-center trial involving patients with type 2 diabetes, formulations containing controlled levels of Alogliptin Impurity 07 showed consistent efficacy in glycemic control without increasing adverse effects compared to placebo .
Wirkmechanismus
Target of Action
Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
Alogliptin Impurity 07 acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
By inhibiting DPP-4, Alogliptin Impurity 07 prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .
Pharmacokinetics
It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . Alogliptin Impurity 07 also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .
Result of Action
The primary result of Alogliptin Impurity 07’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .
Action Environment
The action of Alogliptin Impurity 07 can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alogliptin Impurity 07 typically involves the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylamine . These bases are used in the preparation of alogliptin and can lead to the formation of impurities due to their electrophilic functional groups .
Industrial Production Methods: In industrial settings, the production of alogliptin involves stringent quality control measures to minimize the presence of impurities like Alogliptin Impurity 07. Techniques such as liquid chromatography–mass spectrometry (LC–MS) are employed to detect and quantify these impurities, ensuring they remain within acceptable limits .
Analyse Chemischer Reaktionen
Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.
Reduction: Reaction with reducing agents resulting in the reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
- Pyridine
- 3-Aminopyridine
- 4-Dimethylaminopyridine
- N, N-Dimethylaniline
Comparison: Alogliptin Impurity 07 is unique due to its specific formation during the synthesis of alogliptin. While similar compounds like pyridine and 3-aminopyridine are also reactive bases used in various chemical syntheses, Alogliptin Impurity 07 is specifically associated with the production of alogliptin . Its monitoring and control are crucial to ensure the safety and efficacy of the final pharmaceutical product .
Biologische Aktivität
Alogliptin Impurity 07 is a compound associated with the antihyperglycemic agent alogliptin, which is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This article explores the biological activity of Alogliptin Impurity 07, including its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Alogliptin and DPP-4 Inhibition
Alogliptin is primarily used in the management of type 2 diabetes mellitus. As a DPP-4 inhibitor, it enhances the levels of incretin hormones, which play a crucial role in glucose metabolism. The mechanism involves the inhibition of DPP-4, leading to increased concentrations of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved insulin secretion and reduced glucagon levels postprandially .
- Molecular Formula : C20H13ClN4O2
- Molecular Weight : 378.80 g/mol
- CAS Number : [Not specified]
Alogliptin Impurity 07 shares similarities with its parent compound in terms of biological activity. It is believed to exert effects through:
- Inhibition of DPP-4 : This leads to increased levels of active GLP-1 and GIP, which enhance insulin secretion from pancreatic beta cells while suppressing glucagon release.
- Potential Role in Weight Management : While alogliptin does not promote weight loss, it has not been associated with weight gain, making it a favorable option for patients concerned about body weight .
Case Studies and Clinical Trials
-
Efficacy in Glycemic Control :
- Clinical studies have shown that alogliptin can achieve reductions in HbA1c levels ranging from 0.5% to 0.8% when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .
- A study demonstrated that alogliptin significantly increases active GLP-1 levels by 2 to 4 times after meals, which is crucial for postprandial glucose control .
- Safety Profile :
- Beta-cell Function :
Comparative Table of Alogliptin and Its Impurity
Compound | Molecular Formula | Molecular Weight | DPP-4 Inhibition | Clinical Use |
---|---|---|---|---|
Alogliptin | C18H21N5O2 | 339.39 g/mol | Yes | Type 2 Diabetes Treatment |
Alogliptin Impurity 07 | C20H13ClN4O2 | 378.80 g/mol | Yes (similar) | Research on DPP-4 inhibition |
Eigenschaften
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYVZYCZVUXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.